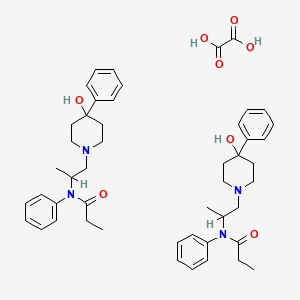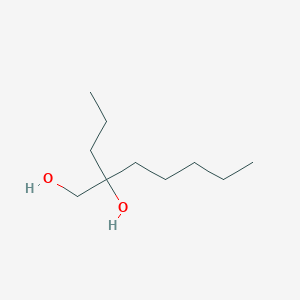
2-Propylheptane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylheptane-1,2-diol is an organic compound with the molecular formula C10H22O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is part of the broader class of aliphatic diols, which are known for their versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Propylheptane-1,2-diol can be synthesized through several methods. One common approach involves the hydroxylation of alkenes. This process can be carried out using osmium tetroxide or potassium permanganate, which adds hydroxyl groups to the double bond of an alkene, resulting in the formation of a diol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydroformylation of C4 alkenes followed by hydrogenation of the resulting aldehyde . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propylheptane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Propylheptane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, these interactions can affect enzyme activity, protein folding, and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-Propylheptanol: An oxo alcohol with similar industrial applications.
2-Ethylhexanol: Another oxo alcohol used in the production of plasticizers and solvents.
Ethylene Glycol: A simpler diol used as an antifreeze and in the production of polyesters.
Uniqueness: 2-Propylheptane-1,2-diol is unique due to its specific structure, which provides distinct reactivity and physical properties compared to other diols. Its branched structure and two hydroxyl groups make it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
64310-13-0 |
|---|---|
Formule moléculaire |
C10H22O2 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
2-propylheptane-1,2-diol |
InChI |
InChI=1S/C10H22O2/c1-3-5-6-8-10(12,9-11)7-4-2/h11-12H,3-9H2,1-2H3 |
Clé InChI |
VOZJMZFVAPEYKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCC)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


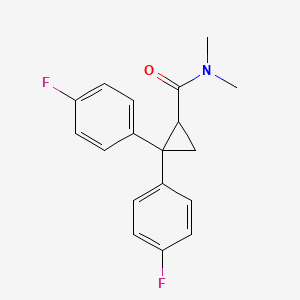
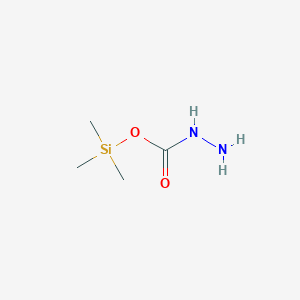
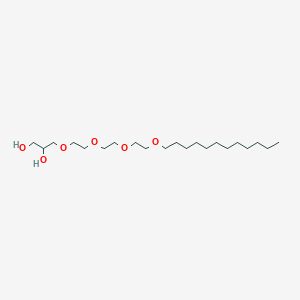




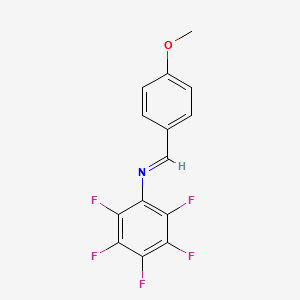

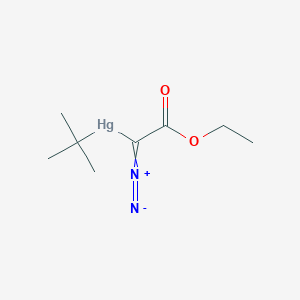
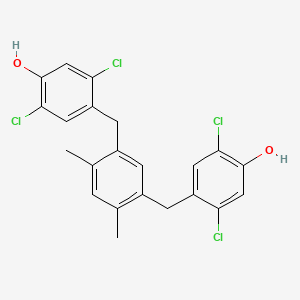

![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
